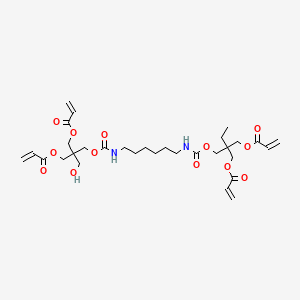
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is fused with an ethanothieno ring system, and an ethyl ester functional group. The benzoylamino substituent adds to its chemical diversity, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester involves multiple steps, typically starting with the construction of the thieno[2,3-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the benzoylamino group is usually carried out via amide bond formation, using reagents such as benzoyl chloride and an appropriate amine. The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The benzoylamino group may play a role in binding to specific enzymes or receptors, influencing biochemical pathways. The thieno[2,3-b]pyridine core can interact with nucleic acids or proteins, potentially affecting cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 4H-4,7-Ethanothieno(2,3-b)pyridine-3-carboxylic acid, 5,6-dihydro-2-(benzoylamino)-, ethyl ester stands out due to its unique combination of functional groups and ring systems. Similar compounds include:
Thieno[2,3-b]pyridine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoylamino-substituted compounds: These compounds have the benzoylamino group but may lack the thieno[2,3-b]pyridine core, resulting in different reactivity and applications.
Properties
CAS No. |
112290-19-4 |
|---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-benzamido-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylate |
InChI |
InChI=1S/C19H20N2O3S/c1-2-24-19(23)15-14-12-8-10-21(11-9-12)18(14)25-17(15)20-16(22)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,20,22) |
InChI Key |
ANRJYVDCGZSESG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C3CCN2CC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12727834.png)





